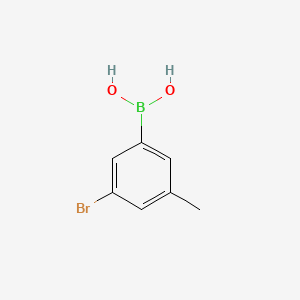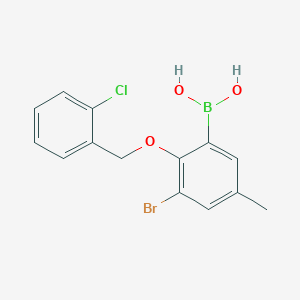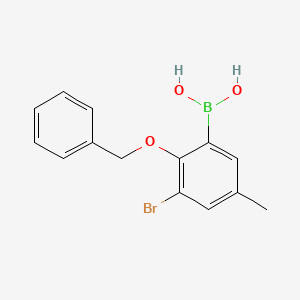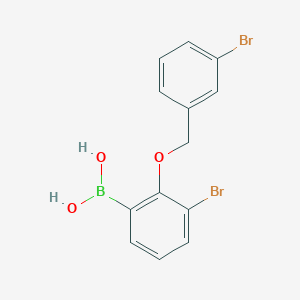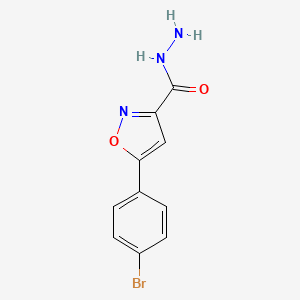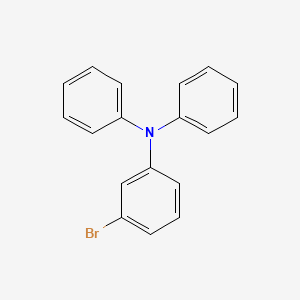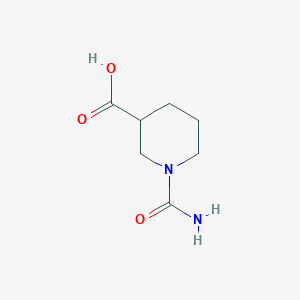
1-Carbamoylpiperidine-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of related compounds involves the use of Dieckmann-type cyclization, as mentioned in the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives . This method could potentially be adapted for the synthesis of 1-carbamoylpiperidine-3-carboxylic acid by using appropriate starting materials and reaction conditions that favor the formation of the piperidine ring and the introduction of the carbamoyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of 1-carbamoylpiperidine-3-carboxylic acid would consist of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The carbamoyl group would be attached to one of the carbon atoms in the ring, and the carboxylic acid group would be at the third position relative to the nitrogen atom. The exact configuration and conformation of the molecule would depend on the stereochemistry of the substituents.
Chemical Reactions Analysis
The chemical reactions of 1-carbamoylpiperidine-3-carboxylic acid would likely involve the functional groups present in the molecule. The carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification or amidation. The carbamoyl group could also be reactive, potentially participating in reactions with nucleophiles or undergoing transformations under certain conditions. The piperidine ring could be involved in reactions typical of amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-carbamoylpiperidine-3-carboxylic acid would be influenced by its molecular structure. The presence of both the carboxylic acid and carbamoyl groups would contribute to the compound's acidity and solubility in water. The piperidine ring could impact the compound's boiling point, melting point, and overall stability. The exact properties would need to be determined experimentally.
Relevant Case Studies
The provided papers do not mention specific case studies involving 1-carbamoylpiperidine-3-carboxylic acid. However, the synthesis and reactions of related compounds, such as the 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and the role of (3S,5R)-carbapenam-3-carboxylic acid in carbapenem biosynthesis , provide valuable insights into the types of chemical behavior that might be expected from 1-carbamoylpiperidine-3-carboxylic acid in biological systems or as part of pharmaceutical research.
科学的研究の応用
Catalytic Applications in Organic Synthesis : 1-Carbamoylpiperidine-3-carboxylic acid is used in organic synthesis. For instance, its derivatives have been utilized as catalysts in the synthesis of various organic compounds, including coumarin-3-carboxylic acid and cinnamic acid derivatives. This demonstrates its role in facilitating chemical reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Role in Biosynthesis Pathways : The compound plays a significant role in the biosynthesis of carbapenem antibiotics. Research has detailed how derivatives of 1-Carbamoylpiperidine-3-carboxylic acid are involved in the stereoinversion process from L-proline, critical in the production of these antibiotics (Stapon, Li, & Townsend, 2003).
Synthesis of Antibacterial Agents : It's a key component in the asymmetric synthesis of antibacterial agents. The enantiomers of derivatives of 1-Carbamoylpiperidine-3-carboxylic acid show significant antibacterial activity, highlighting its importance in developing new drugs (Rosen et al., 1988).
Material Science and Biochemistry Applications : As a spin-labeled amino acid, derivatives of 1-Carbamoylpiperidine-3-carboxylic acid find use in material science and biochemistry. Its properties make it an effective tool in these fields, particularly as a probe in electron spin resonance and fluorescence quenching studies (Toniolo, Crisma, & Formaggio, 1998).
Neuroscience Research : The compound has been used in neuroscience research, specifically in the study of gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. Its derivatives have shown potential in this field, contributing to the understanding of GABA-related processes (Jacobsen et al., 1982).
Biocatalyst Inhibition Studies : It's also used in studies exploring microbial adaptation to weak acid stress, which is relevant for applications in food safety, health, and bioengineering (Mira & Teixeira, 2013; Jarboe, Royce, & Liu, 2013).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Carbamoylpiperidine-3-carboxylic acid, is an important task of modern organic chemistry . This could open up new possibilities for the creation of novel pharmaceuticals.
特性
IUPAC Name |
1-carbamoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)9-3-1-2-5(4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCXZDRNTOBHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585337 | |
| Record name | 1-Carbamoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoylpiperidine-3-carboxylic acid | |
CAS RN |
871478-82-9 | |
| Record name | 1-Carbamoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carbamoylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



